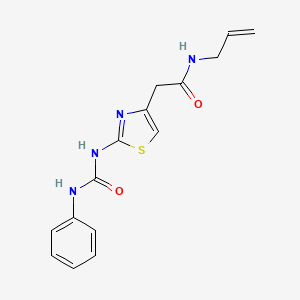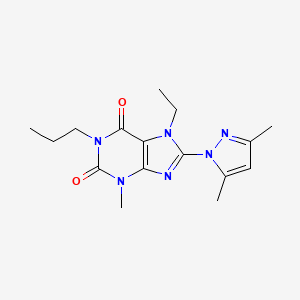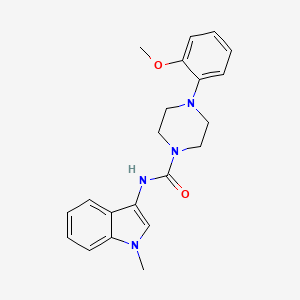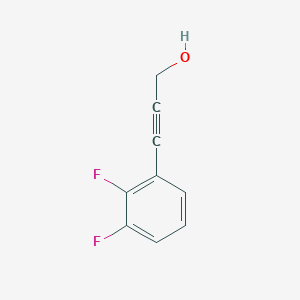![molecular formula C32H50O13 B2683838 methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate CAS No. 41679-97-4](/img/structure/B2683838.png)
methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-Methyl morroniside is an iridoid glycoside extracted from the fruit of Cornus officinalis, a plant commonly used in traditional Chinese medicine . This compound has garnered attention due to its potential therapeutic properties and its role in various biological processes.
Mechanism of Action
Target of Action
7-O-Methyl morroniside, an iridoid glycoside extracted from Cornus officinalis fructus , has been found to exhibit anti-inflammatory activity . The primary targets of 7-O-Methyl morroniside are the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1) . These enzymes play crucial roles in the progression of neurodegenerative disorders such as Alzheimer’s disease .
Mode of Action
7-O-Methyl morroniside interacts with its targets, AChE, BChE, and BACE1, in a specific manner. It has been found to inhibit AChE and BChE, which are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition . In the case of BACE1, 7-O-Methyl morroniside shows noncompetitive type inhibitory effects . By inhibiting these enzymes, 7-O-Methyl morroniside can potentially alleviate the symptoms of neurodegenerative disorders.
Biochemical Pathways
7-O-Methyl morroniside affects several biochemical pathways. It activates the nuclear factor erythroid 2-related factor 2/antioxidant response elements (Nrf2/ARE) signaling pathway, which increases the antioxidant capacity of cells . This leads to a decrease in reactive oxygen species (ROS) levels, thereby reducing oxidative stress . Furthermore, 7-O-Methyl morroniside inhibits abnormal lipid metabolism, which is a factor in the development of neurodegenerative disorders .
Pharmacokinetics
It is known that the compound is a light gray powder and has a molecular weight of 420.41 . It is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . More research is needed to fully understand the pharmacokinetic properties of 7-O-Methyl morroniside.
Result of Action
The molecular and cellular effects of 7-O-Methyl morroniside’s action are significant. It promotes the differentiation of cells and inhibits apoptosis . It also increases the production of antioxidant enzymes such as superoxide dismutase (SOD) and NAD(P)H quinone dehydrogenase 1 (NQO1), reducing oxidative damage . Furthermore, it decreases the levels of inflammatory mediators and inhibits the process of ferroptosis in cells .
Action Environment
The action, efficacy, and stability of 7-O-Methyl morroniside can be influenced by various environmental factors. For instance, storage conditions can affect its stability . It is recommended to store the compound at 4°C and protect it from light . Additionally, the compound’s solubility can be affected by the solvent used . More research is needed to fully understand how other environmental factors might influence the action of 7-O-Methyl morroniside.
Biochemical Analysis
Cellular Effects
7-O-Methyl Morroniside has been shown to have neuroprotective effects in cellular models of Parkinson’s disease by inhibiting oxidative stress and ferroptosis . It also promotes the differentiation and inhibits the apoptosis of MC3T3-E1 cells .
Molecular Mechanism
It has been suggested that it could activate the Nrf2/ARE signaling pathway to increase the antioxidant capacity, thereby inhibiting abnormal lipid metabolism and protecting dopaminergic neurons from ferroptosis in Parkinson’s disease .
Dosage Effects in Animal Models
In animal models of Parkinson’s disease, 7-O-Methyl Morroniside at dosages of 25, 50, and 100 mg/kg was shown to restore impaired motor function and reduce neuronal injury .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Methyl morroniside typically involves the methylation of morroniside. This process can be achieved through the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of 7-O-Methyl morroniside often involves the extraction from Cornus officinalis using solvents like ethanol or methanol. The extract is then purified through various chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate the desired compound .
Types of Reactions:
Oxidation: 7-O-Methyl morroniside can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidized derivatives: Compounds with additional oxygen-containing functional groups.
Reduced analogs: Compounds with reduced functional groups.
Substituted products: Compounds with new functional groups replacing the methoxy group.
Scientific Research Applications
7-O-Methyl morroniside has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of iridoid glycosides and their chemical properties.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory effects.
Industry: It is used in the formulation of traditional Chinese medicine products and dietary supplements.
Comparison with Similar Compounds
Morroniside: The parent compound from which 7-O-Methyl morroniside is derived.
Loganin: Another iridoid glycoside with similar biological activities.
Cornuside: A compound also extracted from Cornus officinalis with comparable therapeutic properties.
Uniqueness: 7-O-Methyl morroniside is unique due to its specific methylation, which enhances its stability and bioavailability compared to its parent compound, morroniside. This modification also potentially increases its therapeutic efficacy in various applications .
Properties
IUPAC Name |
methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11?,12+,13+,14-,15+,17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZODPOCIKVLNIL-BSUNYROJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B2683758.png)
![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B2683759.png)



![1-(2-Fluorophenyl)-4-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperazine](/img/structure/B2683765.png)
![1-(3,4-Dichlorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea](/img/structure/B2683767.png)
![4-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2683768.png)


![Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2683774.png)

![N-(3-chloro-4-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2683777.png)
![ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2683778.png)
